2-Fluoro-5-methoxycinnamic acid
Overview
Description
2-Fluoro-5-methoxycinnamic acid is a chemical compound with the molecular formula C10H9FO3 . It has a molecular weight of 196.18 . The IUPAC name for this compound is (2E)-3-(5-fluoro-2-methoxyphenyl)-2-propenoic acid .
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-methoxycinnamic acid is 1S/C10H9FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ . The InChI key is WWZPWGXNJORULY-GORDUTHDSA-N .Physical And Chemical Properties Analysis
2-Fluoro-5-methoxycinnamic acid is a solid at ambient temperature . The compound’s density and boiling point are not specified in the searched resources.Scientific Research Applications
Antidepressant-like Effects
2-Fluoro-5-methoxycinnamic acid, as part of the cinnamic acid derivatives, has been studied for its potential beneficial effects in the prevention and treatment of disorders linked to oxidative stress and inflammation. Research on ferulic acid, a closely related compound, suggests that cinnamic acid derivatives could have antidepressant-like effects through modulation of the serotonergic system. This was evidenced by their performance in tests like the forced swimming test (FST) and tail suspension test (TST) in mice, which are indicative of potential antidepressant properties (Zeni, Zomkowski, Maraschin, Rodrigues, & Tasca, 2012).
Hypoglycemic Potential
Cinnamic acid derivatives, including 2-Fluoro-5-methoxycinnamic acid, have been explored for their hypoglycemic effects. Studies involving structural modifications of these compounds have led to significant findings in managing blood glucose levels, as seen in research on repaglinide, a hypoglycemic agent derived from benzoic acid derivatives. These studies highlight the potential of structurally related compounds in diabetes management and their mechanism of action (Grell, Hurnaus, Griss, Sauter, Rupprecht, Mark, Luger, Nar, Wittneben, & Müller, 1998).
Fluorescence Properties
The fluorescence properties of cinnamic acid derivatives, including 2-Fluoro-5-methoxycinnamic acid, have been a subject of study, particularly in the development of fluorescent probes. For instance, research on 5-methoxy-2-pyridylthiazoles, which share structural similarities with 2-Fluoro-5-methoxycinnamic acid, has shown these compounds exhibit pH-sensitive fluorescent behavior with dual-emission in aqueous systems, indicating their potential application in fluorescence-based sensors and molecular probes (Zheng, Jin, Sun, & Yan, 2006).
Antibacterial Activity
The antibacterial properties of cinnamic acid derivatives have also been explored, with studies on fluoro-substituted quinolone derivatives demonstrating potent in vitro antibacterial activity. This suggests that 2-Fluoro-5-methoxycinnamic acid and its related compounds could be valuable in the development of new antibacterial agents, contributing to the fight against resistant bacterial strains (Asahina, Iwase, Iinuma, Hosaka, & Ishizaki, 2005).
Embryotoxicity Prediction
In the realm of toxicology, the effects of chemical compounds on embryonic development are crucial. Studies utilizing in vitro methods, like the embryonic stem cell test (EST), alongside in silico techniques, have been employed to predict the in vivo embryotoxic potential of compounds, including those structurally related to 2-Fluoro-5-methoxycinnamic acid. This integrative approach aids in assessing the safety profile of new compounds with implications in regulatory testing and drug development (Verwei, van Burgsteden, Krul, van de Sandt, & Freidig, 2006).
properties
IUPAC Name |
(E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIGKLPZLSEETO-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623188 | |
Record name | (2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methoxycinnamic acid | |
CAS RN |
682805-01-2 | |
Record name | (2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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